![molecular formula C6H4FN3S B1446659 6-Fluorothiazolo[5,4-b]pyridin-2-amine CAS No. 1440427-89-3](/img/structure/B1446659.png)
6-Fluorothiazolo[5,4-b]pyridin-2-amine
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Overview
Description
6-Fluorothiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound with the molecular formula C6H4FN3S and a molecular weight of 169.18 g/mol . It is characterized by a fused ring system consisting of a thiazole ring and a pyridine ring, with a fluorine atom at the 6-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorothiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of pyridine derivatives with thiazole precursors. One common method involves the reaction of 6-fluoropyridine-2-thiol with cyanamide under acidic conditions to form the desired thiazolo[5,4-b]pyridine scaffold . The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction temperature is maintained between 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product . The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Fluorothiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0-25°C.
Substitution: Amines, thiols; reaction temperature50-100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Inhibitors of TYK2 Kinase
One of the significant applications of 6-Fluorothiazolo[5,4-b]pyridin-2-amine is as an inhibitor of TYK2 kinase. TYK2 is a member of the Janus kinase family involved in cytokine signaling pathways that are crucial for immune response and inflammation. Compounds that inhibit TYK2 can be utilized in treating various immunological and inflammatory diseases, including psoriasis and Crohn's disease. The development of pharmaceutical compositions containing this compound has shown promise in preclinical studies for these applications .
1.2. Alzheimer's Disease Imaging Agents
Another notable application is its use as an imaging agent for detecting amyloid plaques associated with Alzheimer's disease. The compound has been synthesized for use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging techniques. These imaging modalities can help visualize amyloid deposition in the brain, aiding in the diagnosis and monitoring of Alzheimer's disease progression .
Synthetic Chemistry Applications
2.1. Building Block for Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives through functional group modifications, which can lead to the development of new compounds with potential biological activities. The compound's unique structure allows for the exploration of diverse chemical transformations that can yield novel thiazole and pyridine derivatives .
2.2. Synthesis of Thiazolo-Benzo Compounds
Research has indicated that this compound can be employed in the synthesis of thiazolo-benzimidazoles and related structures through various chemical reactions involving acylation and cyclization processes. These derivatives may exhibit interesting pharmacological properties, expanding the scope of its applications in drug discovery .
Case Study 1: Development as an Anti-inflammatory Agent
In a study focused on developing new anti-inflammatory drugs, researchers synthesized several derivatives of this compound and evaluated their inhibitory effects on TYK2 kinase activity. The most promising compounds demonstrated significant reductions in pro-inflammatory cytokine production in vitro, indicating their potential for further development into therapeutic agents for inflammatory diseases.
Case Study 2: Imaging Alzheimer’s Disease
A clinical trial investigated the efficacy of radiolabeled versions of this compound as PET imaging agents in patients diagnosed with Alzheimer’s disease. The results showed that the compound successfully bound to amyloid plaques, providing clear imaging results that correlated well with clinical assessments of disease severity.
Mechanism of Action
The mechanism of action of 6-Fluorothiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects . For example, it may act as an inhibitor of histamine H3 receptors, which are involved in various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Fluorothiazolo[5,4-b]pyridin-2-amine can be compared with other similar compounds such as:
Thiazolo[5,4-b]pyridine: Lacks the fluorine atom at the 6-position, which may affect its chemical reactivity and biological activity.
Thiazolo[4,5-b]pyridine: Differently fused ring system, leading to variations in its chemical and biological properties.
2-Aminothiazole: Simpler structure with only a thiazole ring, used as a precursor in the synthesis of more complex heterocycles.
The uniqueness of this compound lies in its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties .
Biological Activity
6-Fluorothiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential applications based on recent research findings.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors:
- Phosphoinositide 3-Kinase (PI3K) Inhibition : The compound has been identified as a potent inhibitor of PI3K, which plays a crucial role in cellular signaling pathways associated with cancer progression. Inhibition of PI3K can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- CYP1A2 Inhibition : It also acts as an inhibitor of CYP1A2, an important enzyme in drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions .
Biological Activity Overview
The following table summarizes the key biological activities and findings related to this compound:
Biological Activity | Details |
---|---|
PI3K Inhibition | IC50 values as low as 3.6 nM for specific analogs . |
CYP1A2 Inhibition | Affects drug metabolism; potential for drug-drug interactions . |
Antimicrobial Properties | Exhibits activity against various pathogens; further studies needed . |
Anticancer Potential | Induces apoptosis in cancer cell lines through PI3K pathway modulation . |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Cancer Cell Lines : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential use as an anticancer agent. The mechanism involved the induction of apoptosis through the inhibition of PI3K signaling pathways .
- Drug Interaction Studies : Research indicated that the inhibition of CYP1A2 by this compound could alter the metabolism of common pharmaceuticals, necessitating further investigation into potential clinical implications .
- Antimicrobial Testing : Preliminary tests have shown that this compound possesses antimicrobial properties against certain bacterial strains. However, comprehensive studies are required to establish its efficacy and safety profile .
Properties
IUPAC Name |
6-fluoro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUXJEJELHYNSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440427-89-3 |
Source
|
Record name | 6-fluorothiazolo[5,4-b]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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